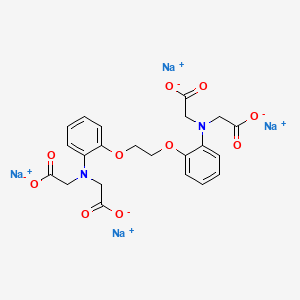

BAPTA-Na4

Description

Properties

IUPAC Name |

tetrasodium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O10.4Na/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32;;;;/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSMLJACYSGFKD-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=CC=CC=C2N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2Na4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370593 | |

| Record name | BAPTA-Na4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126824-24-6 | |

| Record name | BAPTA-Na4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: BAPTA-Na4 (Tetrasodium Salt)

High-Fidelity Calcium Chelation for Rapid Kinetic Buffering [1]

Executive Summary

This technical guide profiles BAPTA-Na4 (1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrasodium salt), the non-cell-permeable, water-soluble salt form of the calcium chelator BAPTA.[1] Unlike its acetoxymethyl (AM) ester counterpart, BAPTA-Na4 is designed for direct delivery into the cytosol via patch-clamp pipettes or microinjection, or for buffering extracellular calcium in high-speed signaling assays.[1]

Its defining characteristic is kinetic speed .[1] While EGTA shares a similar affinity (

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The following data serves as the baseline for stoichiometric calculations in buffer preparation.

Table 1: Physicochemical Specifications

| Parameter | Specification | Notes |

| Chemical Name | BAPTA, Tetrasodium Salt | Anhydrous basis |

| CAS Number | 126824-24-6 | Distinct from free acid (85233-19-8) |

| Molecular Formula | Tetrasodium salt form | |

| Molecular Weight | 564.36 g/mol | Critical:[1][2][3][4] Commercial batches are often hydrates.[1] Always check the specific lot's Certificate of Analysis (CoA) for water content adjustments. |

| Solubility | Water (>50 mM) | Insoluble in DMSO (unlike BAPTA-AM) |

| ~110 nM – 220 nM | Dependent on pH (6.8–7.[1]4) and Temperature (22°C vs 37°C) | |

| Appearance | White to off-white solid | Hygroscopic; store desiccated at -20°C |

Mechanistic Profile: The Kinetic Imperative

To select BAPTA-Na4 over EGTA is to prioritize time over affinity .[1]

The "On-Rate" Factor

In physiological conditions, calcium enters the cytoplasm via channels (e.g., VGCCs, NMDA receptors) creating a "nanodomain" of high

-

EGTA has a slow on-rate (

).[1][5] It allows calcium to diffuse and trigger local sensors (like vesicle fusion machinery) before binding the ion.[1] -

BAPTA has a rapid on-rate (

).[1] It intercepts calcium almost immediately upon entry, effectively "clamping" the local concentration and preventing rapid signaling events.[1]

pH Insensitivity

Unlike EGTA, which is highly sensitive to pH changes (protonation of the carboxyl groups alters affinity significantly at physiological pH), BAPTA's

Diagram 1: Calcium Buffering Dynamics (BAPTA vs. EGTA)

This diagram illustrates the kinetic competition between the chelator and a biological sensor (e.g., Synaptotagmin).[1]

Caption: BAPTA-Na4 intercepts Ca2+ influx before it activates fast biological sensors, whereas EGTA allows a "calcium spike" to pass due to slower binding kinetics.

Preparation & Handling Protocols

CRITICAL WARNING: BAPTA-Na4 is a salt.[1] Dissolving it in water will result in an alkaline solution.[1] You must adjust pH before introducing it to biological systems.[1]

Protocol A: Preparation of 100 mM Stock Solution

Reagents: BAPTA-Na4 (solid), PCR-grade Water (Chelex-treated preferred).[1]

-

Calculate Mass:

Example: For 10 mL of 100 mM stock: -

Dissolution: Add solid to ~80% of final volume of water.[1] Vortex until clear.

-

pH Check (Crucial): The pH will likely be >8.0.

-

Filtration: Syringe filter (0.22 µm) into aliquots.

-

Storage: Store at -20°C. Stable for 6 months. Avoid freeze-thaw cycles.[1]

Protocol B: Internal Patch Clamp Solution (10 mM BAPTA)

Context: Used to clamp intracellular calcium to near-zero or specific levels (using added

-

Base Solution: Prepare your standard K-Gluconate or Cs-Methanesulfonate internal solution minus the volume for BAPTA.

-

Addition: Add BAPTA-Na4 stock to reach 10 mM final concentration.

-

Osmolarity Check: BAPTA-Na4 adds ~4-5 mOsm per mM (due to dissociation of 4 Na+ and the BAPTA backbone).[1]

-

Adjustment: You must reduce the concentration of the main salt (e.g., K-Gluconate) to maintain physiological osmolarity (280–295 mOsm).[1]

-

-

Free Calcium Calculation: Use a chelator calculator (e.g., MaxChelator) to determine the exact amount of

needed to set free-

Note: BAPTA affinity is temperature dependent.[1] Ensure constants match your recording temperature.

-

Experimental Decision Matrix

When to use BAPTA-Na4 versus other forms.

Diagram 2: Chelator Selection Workflow

Caption: Decision tree for selecting the correct BAPTA variant or EGTA based on membrane permeability and kinetic requirements.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Precipitation in Internal Solution | High Calcium + High BAPTA | Add BAPTA first, dissolve fully, then add Calcium.[1] Ensure pH is neutral during mixing. |

| Cell Swelling (Patch Clamp) | Hyperosmolarity | BAPTA-Na4 contributes 4 Na+ ions.[1] Reduce K-Gluconate/Cs-MeSO3 to compensate for the osmolarity load.[1] |

| Inconsistent | Magnesium Interference | BAPTA has low affinity for Mg ( |

| Yellowing of Stock | Oxidation | Discard. BAPTA solutions should be clear. Store protected from light. |

References

-

Tsien, R. Y. (1980).[1] New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. Biochemistry.

-

Adler, E. M., et al. (1991).[1] Alien intracellular calcium chelators attenuate neurotransmitter release at the squid giant synapse. Journal of Neuroscience.

-

Neher, E. (1998).[1] Vesicle pools and Ca2+ microdomains: new tools for understanding their roles in neurotransmitter release.[1] Neuron.

-

Thermo Fisher Scientific. (n.d.).[1] BAPTA and BAPTA-AM Product Information.

-

Sigma-Aldrich. (n.d.).[1][2] BAPTA Tetrasodium Salt Specification Sheet. [1]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. BAPTA, TETRASODIUM SALT | 126824-24-6 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]

- 5. researchgate.net [researchgate.net]

dissociation constant (Kd) of BAPTA-Na4 for calcium

An In-Depth Technical Guide to the Dissociation Constant (Kd) of BAPTA-Na4 for Calcium

Authored by a Senior Application Scientist

Foreword: Understanding the Critical Role of Calcium Chelation

In the intricate landscape of cellular signaling, calcium (Ca²⁺) stands as a ubiquitous and versatile second messenger, orchestrating a vast array of physiological processes, from gene transcription and muscle contraction to neurotransmission and apoptosis. The ability to precisely control and manipulate intracellular calcium concentrations is paramount for researchers seeking to dissect these complex signaling pathways. BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) has emerged as an indispensable tool in this endeavor. Developed by Roger Tsien, BAPTA is a high-affinity, selective calcium chelator prized for its rapid binding kinetics and relative insensitivity to pH changes near physiological ranges.[1]

This guide provides a comprehensive technical overview of a fundamental parameter governing BAPTA's function: its dissociation constant (Kd) for calcium. We will delve into the theoretical underpinnings of the Kd, explore the environmental factors that critically influence it, and provide a field-proven, step-by-step protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to effectively utilize BAPTA as a calcium buffer to achieve reproducible and reliable experimental outcomes.

The Dissociation Constant (Kd): A Measure of Affinity

The interaction between BAPTA and a calcium ion is a reversible binding equilibrium. The dissociation constant, Kd, is the equilibrium constant for the dissociation of the calcium-BAPTA complex ([CaBAPTA]) back into its constituent components, free BAPTA and a free calcium ion ([Ca²⁺]).

CaBAPTA ⇌ BAPTA + Ca²⁺

The Kd is defined as:

Kd = ([BAPTA] * [Ca²⁺]) / [CaBAPTA]

From this equation, the Kd represents the concentration of free calcium at which half of the BAPTA molecules are bound to calcium at equilibrium.[2] A lower Kd value signifies a higher affinity of the chelator for the ion, meaning it can effectively bind calcium even at low concentrations. Conversely, a higher Kd indicates lower affinity. BAPTA's high affinity for Ca²⁺ (a low Kd) makes it an excellent buffer, capable of "clamping" the free calcium concentration at a desired low level.[1]

Why BAPTA? The Advantage Over EGTA

While other chelators like EGTA are also used, BAPTA offers distinct advantages. Its binding and release of Ca²⁺ are 50 to 400 times faster than EGTA.[1] Furthermore, its metal binding is significantly less sensitive to pH fluctuations within the physiological range, providing more stable calcium buffering in cellular environments.[1] BAPTA also exhibits a high selectivity for Ca²⁺ over magnesium (Mg²⁺), another abundant divalent cation in cells, with a selectivity ratio of about 10⁵.[1]

Factors Influencing the BAPTA-Calcium Kd

The reported Kd of BAPTA for calcium is not an immutable constant. It is an apparent dissociation constant that is highly sensitive to the experimental environment. Failure to account for these variables is a common source of experimental irreproducibility.

-

pH: The affinity of BAPTA for Ca²⁺ is pH-dependent. While less sensitive than EGTA, changes in pH can alter the protonation state of the carboxylate groups involved in calcium coordination, thereby affecting the Kd.

-

Ionic Strength: The total concentration of ions in the solution can affect the activity coefficients of both the chelator and the calcium ions, leading to shifts in the apparent Kd.

-

Temperature: The binding of calcium to BAPTA is a thermodynamic process. Therefore, the Kd is temperature-dependent.[3] Researchers must either determine the Kd at their specific experimental temperature or use a value reported under identical conditions.

-

Magnesium Concentration: Although BAPTA has a strong preference for calcium, physiological concentrations of magnesium can compete for binding and increase the apparent Kd for Ca²⁺.[4]

-

Intracellular Environment: Within a cell, the Kd can be significantly different from values determined in simple aqueous solutions. Factors like viscosity and binding of the chelator to intracellular components like proteins can alter its effective calcium affinity.[1] For instance, the apparent intracellular Kd for BAPTA in human red cells was found to be around 800 nM, substantially higher than the ~130 nM reported in standard salt solutions.

Reported Kd Values for BAPTA and Its Derivatives

The following table summarizes some reported Kd values for BAPTA and related compounds under various in vitro conditions. This table highlights the importance of considering the specific experimental context.

| Chelator | K_d_ (for Ca²⁺) | Experimental Conditions |

| BAPTA | 160 nM | 10 mM MOPS, 100 mM KCl, pH 7.2, 22°C (in the absence of Mg²⁺)[4] |

| BAPTA | 700 nM | 10 mM HEPES, 300 mM KCl, pH 7.0, 22°C (with 1 mM Mg²⁺)[4] |

| BAPTA | 107 nM | ITC Buffer, pH 7.4, 22 ± 2 °C[5] |

| 5,5'-Dimethyl BAPTA | 40 nM | 10 mM MOPS, 100 mM KCl, pH 7.3, 22°C[4] |

| 5,5'-Difluoro BAPTA | 635 nM | 10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05[4] |

| 5,5'-Dibromo BAPTA | 1.6 µM | 10 mM MOPS, 100 mM KCl, pH 7.3, 22°C[4] |

Experimental Determination of the BAPTA-Calcium Kd

For the highest accuracy, the Kd should be determined empirically under the conditions that will be used in the subsequent experiments. Spectrophotometric titration is a robust and accessible method for this purpose. The principle lies in the fact that the UV absorbance spectrum of BAPTA changes upon binding to calcium.[3] By titrating a BAPTA solution with known concentrations of calcium and measuring the corresponding absorbance changes, one can determine the concentration of bound and unbound BAPTA and subsequently calculate the Kd.

Conceptual Workflow for Kd Determination

The workflow involves preparing a solution of BAPTA in a defined buffer, incrementally adding calcium, and measuring the absorbance at a specific wavelength after each addition until saturation is reached. The resulting data are then plotted and fitted to a binding equation to derive the Kd.

Detailed Step-by-Step Protocol

This protocol describes the determination of the Kd of BAPTA-Na₄ for Ca²⁺ using UV-Vis spectrophotometry. It is designed to be a self-validating system by ensuring precise control over all solution components.

A. Reagents and Equipment

-

BAPTA, tetrasodium salt (BAPTA-Na₄)

-

Calcium Chloride (CaCl₂), anhydrous

-

MOPS (3-(N-morpholino)propanesulfonic acid)

-

Potassium Chloride (KCl)

-

Potassium Hydroxide (KOH) for pH adjustment

-

High-purity, deionized water (18.2 MΩ·cm)

-

UV-Vis Spectrophotometer

-

Calibrated pH meter

-

Analytical balance

-

Quartz cuvettes (1 cm path length)

-

Calibrated micropipettes

B. Preparation of Solutions

Causality: The accuracy of the Kd is critically dependent on the precise concentrations of all components. Use analytical grade reagents and calibrated equipment. Prepare all solutions on the same day.

-

Assay Buffer (10 mM MOPS, 100 mM KCl, pH 7.2 @ 22°C):

-

Dissolve 2.09 g of MOPS and 7.46 g of KCl in ~900 mL of deionized water.

-

Adjust the pH to 7.20 using a concentrated KOH solution. Rationale: This pH is within the optimal buffering range of MOPS and is physiologically relevant.

-

Bring the final volume to 1.0 L with deionized water.

-

To minimize calcium contamination, this buffer can be treated with a chelating resin (e.g., Chelex 100).

-

-

BAPTA Stock Solution (~20 µM in Assay Buffer):

-

Accurately weigh a small amount of BAPTA-Na₄ (e.g., ~1.13 mg) and dissolve it in 100 mL of Assay Buffer. The final concentration should be around 20 µM.

-

Self-validation: The exact concentration of this solution must be determined spectrophotometrically using the Beer-Lambert law (A = εcl), where 'A' is absorbance, 'ε' is the molar extinction coefficient, 'c' is the concentration, and 'l' is the pathlength. The molar extinction coefficient for Ca²⁺-free BAPTA at 254 nm is approximately 1.6 x 10⁴ M⁻¹cm⁻¹.[5]

-

-

Calcium Titrant Solution (10 mM CaCl₂ in Assay Buffer):

-

Accurately weigh 111 mg of anhydrous CaCl₂ and dissolve it in 100 mL of Assay Buffer. This creates a high-concentration, stable stock for precise additions.

-

C. Spectrophotometric Titration Procedure

-

Instrument Setup:

-

Turn on the spectrophotometer's UV lamp and allow it to warm up for at least 30 minutes for signal stability.

-

Set the measurement wavelength to 254 nm, where the absorbance change upon calcium binding to BAPTA is significant.[5]

-

-

Initial Measurement (A_min):

-

Blank the spectrophotometer using the Assay Buffer in a quartz cuvette.

-

Fill a clean quartz cuvette with your ~20 µM BAPTA solution.

-

Record the absorbance. This value represents the absorbance of free BAPTA (A_min).

-

-

Titration:

-

Add a small, precise aliquot of the 10 mM CaCl₂ stock solution to the BAPTA solution in the cuvette (e.g., start with 0.5 µL).

-

Mix thoroughly by gently inverting the cuvette (sealed with parafilm) or by careful pipetting. Avoid introducing bubbles.

-

Allow the solution to equilibrate for 2-3 minutes.

-

Record the absorbance.

-

Continue adding aliquots of CaCl₂. As the absorbance change begins to slow, you can increase the aliquot volume. The goal is to generate a smooth binding curve with at least 15-20 data points.

-

-

Final Measurement (A_max):

-

Continue the titration until the absorbance reading no longer changes upon further addition of CaCl₂, indicating that the BAPTA is saturated with calcium. This final, stable absorbance value is A_max.

-

Data Analysis and Kd Calculation

The collected data will be a series of absorbance values corresponding to the total calcium concentration added at each step.

-

Calculate the Fraction of BAPTA Bound (α): For each data point, calculate the fraction of BAPTA bound to calcium using the following formula: α = (A - A_min) / (A_max - A_min) where 'A' is the absorbance at a given calcium concentration.

-

Calculate Concentrations:

-

[CaBAPTA] = α * [BAPTA]_total

-

[BAPTA]_free = (1 - α) * [BAPTA]_total

-

[Ca²⁺]_free = [Ca²⁺]_total - [CaBAPTA]

-

-

Determine the Kd: The Kd can be determined by plotting the concentration of bound BAPTA ([CaBAPTA]) against the concentration of free Ca²⁺ ([Ca²⁺]_free) and fitting the data to the Michaelis-Menten equation: [CaBAPTA] = ([BAPTA]_total * [Ca²⁺]_free) / (Kd + [Ca²⁺]_free)

Alternatively, a Scatchard plot ([CaBAPTA]/[Ca²⁺]_free vs. [CaBAPTA]) can be used, where the slope is -1/Kd. The most common method today is to use non-linear regression software (e.g., GraphPad Prism, Origin) to fit the data directly to the binding isotherm equation. The Kd is the concentration of free calcium that results in half-maximal binding (i.e., when α = 0.5).

Practical Applications and Considerations

A precise understanding of BAPTA's Kd is crucial for its application as an intracellular calcium buffer. By loading cells with BAPTA (often as the cell-permeant AM ester, which is cleaved by intracellular esterases to release the active form), researchers can clamp the intracellular free Ca²⁺ at a low, resting level.[1] This allows for the investigation of cellular processes that are triggered by calcium influx or release from internal stores. For example, pretreating cells with BAPTA-AM can be used to determine if a specific cellular response is dependent on a Ca²⁺ transient.

Calcium Buffering Mechanism

The effectiveness of BAPTA as a buffer is a direct consequence of its binding equilibrium. When there is an influx of Ca²⁺, the equilibrium shifts to the left, consuming free Ca²⁺ to form more CaBAPTA, thus dampening the rise in intracellular calcium.

Off-Target Effects

While BAPTA is a highly selective tool, it is not without potential confounding effects. Some studies have reported that BAPTA can influence cellular processes independently of its calcium chelation activity. For example, BAPTA has been shown to inhibit phospholipase C activity and, in some systems, can directly modulate the activity of ion channels. It is crucial for researchers to be aware of these potential off-target effects and to include appropriate controls in their experimental design.

Conclusion

The dissociation constant (Kd) of BAPTA for calcium is a cornerstone parameter for any researcher utilizing this powerful chelator. It is not a fixed value but is exquisitely sensitive to the physicochemical environment. This guide has provided the theoretical framework for understanding the Kd, highlighted the critical factors that influence it, and presented a detailed, self-validating protocol for its empirical determination. By investing the effort to accurately determine the Kd under their specific experimental conditions, researchers can significantly enhance the precision, reliability, and reproducibility of their findings in the dynamic field of calcium signaling.

References

-

Spectrophotometric Determination of Ca2+ and Ca-Complex Formation Constants: Application to Chemical Enhanced Oil Recovery. (2021). National Institutes of Health. [Link]

-

BAPTA Ca2+ Indicators. (n.d.). Interchim. [Link]

-

How do you calculate Kd from thermal shift analysis Tm data for a compound binding to a protein? (2016). ResearchGate. [Link]

-

Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry. (2020). National Institutes of Health. [Link]

-

How the kD is Determined. (n.d.). NanoTemper Technologies. [Link]

-

Calcium buffer solutions and how to make them: A do it yourself guide. (2025). ResearchGate. [Link]

-

Calcium buffer solutions and how to make them: a do it yourself guide. (1991). PubMed. [Link]

-

Basic Instructions for Calculating Calcium-Binding Constants using the Competitive Chelator Method. (n.d.). Vanderbilt University. [Link]

-

Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells. (n.d.). PubMed. [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

BAPTA tetrasodium salt calcium binding affinity

An In-Depth Technical Guide to the Calcium Binding Affinity of BAPTA Tetrasodium Salt

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) tetrasodium salt, a cornerstone tool for researchers in cellular biology, neuroscience, and drug development. Moving beyond a simple product description, this document delves into the core physicochemical principles governing its high-affinity and selective calcium chelation. We will explore the causality behind its experimental utility, offering field-proven insights into its application for controlling and measuring intracellular and extracellular calcium concentrations. This guide is structured to provide not just protocols, but a self-validating framework for experimental design, ensuring scientific integrity and reproducibility.

Introduction: The Quintessential Role of BAPTA in Calcium Signaling Research

Calcium (Ca²⁺) is a ubiquitous second messenger, orchestrating a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis. The ability to precisely manipulate and buffer Ca²⁺ concentrations is therefore critical for elucidating these complex signaling pathways. BAPTA was developed by Roger Tsien as a superior alternative to earlier chelators like EGTA and EDTA.[1][2]

Its preeminence in the field stems from three key properties:

-

Exceptional Selectivity: BAPTA exhibits a 100,000-fold greater affinity for Ca²⁺ over magnesium (Mg²⁺), an ion present at much higher concentrations in the cytosol.[3][4] This prevents confounding effects from Mg²⁺ buffering.

-

Rapid Binding Kinetics: It binds and releases Ca²⁺ ions approximately 50 to 400 times faster than EGTA.[2] This makes it the chelator of choice for studying rapid Ca²⁺ transients and preventing localized concentration spikes near channel pores.

-

Relative pH Insensitivity: Unlike EGTA, BAPTA's affinity for Ca²⁺ is minimally affected by pH changes within the typical physiological range (pH 6.8-7.4).[2] This ensures stable and predictable Ca²⁺ buffering during experiments where cellular metabolism might alter cytosolic pH.

This guide will dissect these properties, providing the technical foundation for its effective use in experimental design.

The Core of Affinity: Understanding the Dissociation Constant (Kd)

The affinity of BAPTA for calcium is quantified by its dissociation constant (K_d_), which represents the concentration of free Ca²⁺ at which half of the BAPTA molecules are bound to a calcium ion. A lower K_d_ signifies a higher affinity.

It is crucial for researchers to understand that the K_d_ is not an immutable value; it is highly dependent on the experimental conditions. Factors such as ionic strength, temperature, pH, and the presence of competing ions like Mg²⁺ can significantly alter the effective K_d_.[2]

Quantitative Data: Ca²⁺ Affinities of BAPTA and its Derivatives

The following table summarizes the reported K_d_ values for BAPTA and some of its common derivatives under specified conditions, allowing researchers to select the appropriate chelator for their expected Ca²⁺ concentration range. The optimal buffering range for a chelator is typically considered to be between 0.1 * K_d_ and 10 * K_d_.[1]

| Chelator | K_d_ for Ca²⁺ (No Mg²⁺) | K_d_ for Ca²⁺ (1 mM Mg²⁺) | Measurement Conditions | Source |

| BAPTA | 160 nM | 700 nM | 10 mM MOPS, 100 mM KCl, pH 7.2, 22°C | [5] |

| BAPTA | 590 nM | 700 nM | Conditions not specified | [6] |

| 5,5'-Dimethyl BAPTA | 40 nM | Not Available | 10 mM MOPS, 100 mM KCl, pH 7.3, 22°C | [5] |

| 5,5'-Dibromo BAPTA | 1.6 µM | Not Available | 10 mM MOPS, 100 mM KCl, pH 7.3, 22°C | [5] |

| 5,5'-Difluoro BAPTA | 635 nM | 705 nM | 10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05 | [5] |

Note: Dissociation constants can vary significantly. It is strongly recommended that these values be verified under user-specific experimental conditions.[2]

Mechanistic Insights and Experimental Causality

A senior scientist does not just follow a protocol; they understand the rationale behind each step. The choice of BAPTA over other chelators is a deliberate one, grounded in its chemical structure and kinetic behavior.

Structural Basis of Selectivity and pH Insensitivity

BAPTA's structure, featuring four carboxylate groups and two nitrogen atoms held within a framework containing aromatic rings, creates a pre-organized cavity ideal for coordinating a Ca²⁺ ion. This rigid structure is less accommodating to the smaller ionic radius of Mg²⁺, forming the basis of its Ca²⁺ selectivity. Furthermore, the electron-withdrawing nature of the phenoxy groups lowers the pKa of the tertiary amine nitrogens compared to those in EGTA. This means they are less likely to be protonated at physiological pH, rendering BAPTA's calcium binding far less pH-sensitive.[2]

Kinetic Advantage: Buffering Fast Calcium Dynamics

In phenomena such as synaptic transmission or excitation-contraction coupling, Ca²⁺ concentrations can rise and fall on a millisecond timescale. The slow binding kinetics of EGTA make it an ineffective buffer for these rapid events, as it cannot capture the ions fast enough at their point of entry. BAPTA's rapid on-rate allows it to act as a "mobile buffer," capturing Ca²⁺ ions before they can diffuse to their targets, thereby enabling researchers to probe the necessity of fast, localized Ca²⁺ signals.

Caption: Kinetic differences between fast (BAPTA) and slow (EGTA) Ca²⁺ chelators.

Self-Validating Experimental Protocols

Trustworthiness in research is built on protocols that are inherently self-validating. The following workflows incorporate necessary controls and explain the rationale for each step.

Protocol 1: Intracellular Calcium Buffering with BAPTA-AM

This protocol is designed to clamp or buffer intracellular Ca²⁺ to investigate the role of Ca²⁺ transients in a specific cellular response.

Principle: The acetoxymethyl (AM) ester form of BAPTA is a lipophilic molecule that can permeate the cell membrane. Once in the cytosol, endogenous esterases cleave the AM groups, trapping the now membrane-impermeant, active form of BAPTA within the cell.[7]

Caption: Workflow for intracellular loading of BAPTA using its AM ester form.

Detailed Methodology:

-

Stock Solution Preparation: Prepare a 10-25 mM stock solution of BAPTA-AM in high-quality, anhydrous DMSO.[1] Store desiccated at -20°C.

-

Loading Buffer Preparation: On the day of the experiment, dilute the BAPTA-AM stock solution into your experimental buffer (e.g., Krebs-HEPES) to a final concentration of 10-100 µM. To prevent precipitation and aid dispersion, first mix the BAPTA-AM aliquot with an equal volume of 20% Pluronic® F-127 before final dilution.[8]

-

Cell Loading: Replace the cell culture medium with the loading buffer and incubate for 30-60 minutes at either room temperature or 37°C. The optimal time and temperature should be determined empirically for each cell type.[9]

-

Wash and De-esterification: After loading, wash the cells three times with fresh, warm buffer to remove any extracellular BAPTA-AM. Then, incubate the cells in fresh buffer for an additional 20-30 minutes to allow for complete cleavage of the AM groups by intracellular esterases.[10] This step is critical, as the partially de-esterified forms do not bind Ca²⁺ effectively.

-

Experimental Validation (Control Group): A parallel group of cells should be treated with a vehicle control (DMSO + Pluronic F-127 without BAPTA-AM) to ensure that the solvent or loading procedure does not affect the cellular response.

-

Confirmation of Chelation (Optional but Recommended): In a separate validation experiment, co-load cells with BAPTA-AM and a fluorescent Ca²⁺ indicator (e.g., Fura-2 AM).[10] After stimulation with an agonist known to increase intracellular Ca²⁺, the BAPTA-loaded cells should show a significantly blunted or absent fluorescence response compared to control cells, confirming the efficacy of the Ca²⁺ buffering.

Protocol 2: Spectrophotometric Measurement of Extracellular Calcium

Principle: BAPTA's UV absorbance spectrum shifts upon binding Ca²⁺. At a pH > 6.0, the peak absorbance of Ca²⁺-free BAPTA is ~254 nm, which shifts to ~279 nm when it forms a complex with Ca²⁺.[3][4] This property can be exploited to measure Ca²⁺ concentrations in solution.

Methodology Outline:

-

Establish a Standard Curve: Prepare a series of Ca²⁺ buffers with known free Ca²⁺ concentrations using BAPTA in a buffer of defined pH and ionic strength.

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each standard at 279 nm.

-

Plot the Curve: Plot absorbance at 279 nm versus the known free Ca²⁺ concentration to generate a standard curve.

-

Measure Unknown Sample: Measure the absorbance of the experimental sample (containing BAPTA) at 279 nm.

-

Determine Concentration: Interpolate the free Ca²⁺ concentration of the unknown sample from the standard curve.

Authoritative Grounding: Beyond Calcium Chelation

-

Chelation of Other Ions: BAPTA can also bind other divalent and trivalent metal ions, such as Zn²⁺, Fe²⁺, and Fe³⁺, with high affinity.[7] If these ions play a role in the process under investigation, their chelation by BAPTA could be a confounding factor.

-

Direct Protein Interaction: There is emerging evidence that BAPTA can directly interact with and modulate the function of certain proteins, independent of its role as a Ca²⁺ chelator. For example, BAPTA has been shown to directly affect the activity of ANO6 (TMEM16F) channels and augment the peak amplitude of voltage-gated Ca²⁺ currents through mechanisms unrelated to its binding kinetics.[11][12]

Experimental Strategy for Deconvolution:

To determine if an observed effect is truly due to Ca²⁺ chelation, consider the following controls:

-

Use a Structurally Different Chelator: Repeat the experiment using a slower chelator like EGTA. If the effect is only observed with BAPTA, it may point to a kinetic-dependent process or a BAPTA-specific off-target effect.[13]

Conclusion

BAPTA tetrasodium salt is more than a simple reagent; it is a sophisticated probe for dissecting one of the most fundamental signaling systems in biology. Its high affinity, selectivity, and rapid kinetics provide a level of experimental control that is difficult to achieve with other tools. However, its effective use demands a deep understanding of its physicochemical properties, an awareness of its limitations, and the implementation of rigorously controlled, self-validating experimental designs. By applying the principles and protocols outlined in this guide, researchers can leverage the full power of BAPTA to generate accurate, reproducible, and insightful data.

References

-

Interchim. (n.d.). BAPTA Ca2+ Indicators. Retrieved from [Link]

-

Chacoff, L., & Neher, E. (1999). Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells. Pflügers Archiv - European Journal of Physiology, 439(2), 169–179. Retrieved from [Link]

-

Shalygin, A. S., et al. (2024). Calcium chelation independent effects of BAPTA on endogenous ANO6 channels in HEK293T cells. Biochemical and Biophysical Research Communications, 691, 149378. Retrieved from [Link]

-

Bultynck, G., et al. (2023). Cellular effects of BAPTA: Are they only about Ca2+ chelation?. Open Research Online. Retrieved from [Link]

-

Lopot, F., et al. (1995). Intracellular calcium chelator BAPTA protects cells against toxic calcium overload but also alters physiological calcium responses. Pflügers Archiv - European Journal of Physiology, 429(4), 524–532. Retrieved from [Link]

-

Kemp, M. L., et al. (2000). Rapid measurements of intracellular calcium using a fluorescence plate reader. Journal of Biomolecular Screening, 5(1), 29–36. Retrieved from [Link]

-

ResearchGate. (2017). How do you treat cells when measuring intracellular calcium?. Retrieved from [Link]

-

Bio-protocol. (2000). Rapid Measurements of Intracellular Calcium Using a Fluorescence Plate Reader. Retrieved from [Link]

-

Ma, T., et al. (2023). Intracellular calcium imaging for agonist screening. Biophysics Reports, 9(4), 341-348. Retrieved from [Link]

-

ResearchGate. (n.d.). A-D Effects of BAPTA or EGTA on biophysical parameters derived from... Retrieved from [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. BAPTA, TETRASODIUM SALT | 126824-24-6 [chemicalbook.com]

- 4. BAPTA, Tetrasodium Salt CAS 126824-24-6 | 196418 [merckmillipore.com]

- 5. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. biotium.com [biotium.com]

- 7. oro.open.ac.uk [oro.open.ac.uk]

- 8. tandfonline.com [tandfonline.com]

- 9. Intracellular calcium chelator BAPTA protects cells against toxic calcium overload but also alters physiological calcium responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calcium chelation independent effects of BAPTA on endogenous ANO6 channels in HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Solubility Properties & Preparation of BAPTA-Na4

The following technical guide is structured to address the specific solubility characteristics of BAPTA-Na4, distinguishing it rigorously from its ester and free acid counterparts to prevent common experimental failures.

Solvent Compatibility: Water vs. DMSO

Executive Summary: The "Salt vs. Ester" Dichotomy

In calcium signaling research, the most frequent cause of experimental failure with BAPTA is the conflation of its three chemical forms: the Free Acid , the Tetrasodium Salt (Na4) , and the Acetoxymethyl (AM) Ester .[1]

This guide focuses on BAPTA-Na4 . Unlike the cell-permeable AM ester (which requires DMSO), BAPTA-Na4 is a highly polar, ionic species designed for aqueous solubility. Attempting to dissolve BAPTA-Na4 in DMSO is a fundamental protocol error that results in poor solubility and precipitation.[1]

Quick Reference: Solubility Matrix

| Chemical Form | Primary Solvent | Solubility Limit | Application |

| BAPTA-Na4 (Salt) | Water / Buffer | ~50 mM (approx. 30 mg/mL) | Extracellular chelation; Intracellular via patch pipette/microinjection.[1] |

| BAPTA-AM (Ester) | DMSO | ~25 mM | Intracellular loading (membrane permeable).[1] |

| BAPTA (Free Acid) | DMSO / alkali | Variable | Specialized synthesis; requires pH adjustment to dissolve in water.[1] |

Scientific Analysis: Water vs. DMSO Solubility[1][2][3]

Aqueous Solubility (The Standard)

BAPTA-Na4 is the tetrasodium salt of BAPTA.[1] Its high solubility in water is driven by the ionic dissociation of the four sodium carboxylate groups.[1]

-

Mechanism: In water, the lattice energy of the crystalline solid is overcome by the hydration of the Na+ ions and the carboxylate anions.[1]

-

Protocol Limit: While theoretical saturation can reach ~100 mM, practical stock solutions are best prepared at 10–50 mM .[1]

-

pH Dependency: BAPTA-Na4 is naturally basic in solution.[1] It dissolves readily at neutral to basic pH.[1] Acidifying the solution (pH < 6) can protonate the carboxyl groups, converting the salt back toward the free acid form, which precipitates out of water.[1]

DMSO Solubility (The Misconception)

Researchers often default to DMSO for all "drug-like" small molecules.[1] This is incorrect for BAPTA-Na4.

-

The Problem: DMSO is a polar aprotic solvent.[1] While it solvates organic molecules (like BAPTA-AM) well, it is poor at solvating highly ionic species like tetrasodium salts.[1]

-

Outcome: Adding BAPTA-Na4 directly to anhydrous DMSO often results in a cloudy suspension or a "gummy" precipitate that refuses to dissolve.[1]

-

Correction: If an organic solvent is absolutely required (rare for Na4), it must be mixed with water, but Water remains the obligatory primary solvent.[1]

Decision Framework & Workflow

The following diagram illustrates the critical decision path for selecting the correct BAPTA form and the subsequent preparation workflow.

Figure 1: Decision matrix for BAPTA selection and solvent workflows.[1] Green path indicates the correct workflow for BAPTA-Na4.

Validated Preparation Protocol: BAPTA-Na4 Stock

Objective: Prepare a 50 mM BAPTA-Na4 Stock Solution (10 mL). Materials: BAPTA-Na4 (MW ~564.4 g/mol for anhydrous; check bottle for hydrate MW), Milli-Q Water (18.2 MΩ), 0.22 µm Syringe Filter.[1]

Step-by-Step Methodology

-

Calculate Mass:

-

Dissolution:

-

pH Check (Self-Validation Step):

-

Volume Adjustment:

-

Add water to reach the final volume (10 mL).

-

-

Sterilization:

-

Storage:

-

Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles.

-

Store at -20°C . Stable for >6 months.

-

Troubleshooting & Stability

The "Precipitation" Issue

If you observe precipitation when adding your BAPTA-Na4 stock to a physiological buffer:

-

Cause 1: Divalent Cation Overload. If the buffer contains high levels of Ca²⁺ or Mg²⁺, the BAPTA-Ca complex may form.[1] While usually soluble, extremely high concentrations can alter ionic strength dynamics.[1]

-

Cause 2: pH Shock. Adding the stock to a highly acidic buffer (pH < 6) can protonate the BAPTA, reducing its solubility.[1]

-

Solution: Ensure the receiving buffer is pH 7.2–7.4 before addition.[1]

Storage Stability[1][2][5][6][8]

-

Temperature: Store solid and stock solutions at -20°C.

-

Light: Protect from light.[1][5] Although BAPTA is not a fluorophore, UV exposure can degrade the molecule over long periods.[1]

-

Hygroscopy: BAPTA-Na4 is hygroscopic.[1][6] Allow the bottle to warm to room temperature before opening to prevent moisture condensation inside the stock bottle.[1]

References

Sources

An In-Depth Technical Guide to the Thermodynamic Properties of the BAPTA-Na₄ Calcium Complex

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions that govern biological systems is paramount. Calcium (Ca²⁺) signaling is a ubiquitous and fundamental process, and the tools used to study and control it must be characterized with the highest degree of accuracy. Among these tools, the chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) stands out for its high selectivity and rapid binding kinetics.

This guide provides a deep dive into the thermodynamic properties of the BAPTA-calcium complex. Moving beyond a simple recitation of dissociation constants, we will explore the energetic landscape of this interaction, detail the gold-standard methodology for its characterization, and discuss the profound implications these properties have for experimental design and drug discovery.

Section 1: The Foundation - Why Thermodynamics Matters in Calcium Chelation

At its core, the interaction between BAPTA and a calcium ion is a chemical reaction governed by the laws of thermodynamics. A complete understanding requires looking beyond the dissociation constant (Kd) to the fundamental energetic components that drive the formation of the [Ca²⁺-BAPTA] complex.

The key thermodynamic parameters are:

-

Gibbs Free Energy (ΔG): Represents the overall energy change of the binding reaction and determines the spontaneity and the equilibrium position. It is directly related to the binding affinity (Ka) and dissociation constant (Kd) by the equation: ΔG = -RTln(Ka) = RTln(Kd)

-

Enthalpy (ΔH): The heat absorbed or released during the binding event. It reflects the energy changes associated with making and breaking chemical bonds, such as the coordination bonds between the calcium ion and the oxygen/nitrogen atoms of BAPTA. A negative ΔH (exothermic) indicates favorable bond formation.

-

Entropy (ΔS): A measure of the change in disorder or randomness of the system upon binding. This includes changes in the conformational freedom of the chelator and, crucially, the release of ordered water molecules from the hydration shells of both the ion and the BAPTA molecule. A positive ΔS indicates an increase in disorder, which is thermodynamically favorable.

These components are related by the fundamental equation: ΔG = ΔH - TΔS . By dissecting ΔG into its enthalpic and entropic contributions, we gain a mechanistic understanding of why the binding is strong and specific.

Section 2: BAPTA - A Superior Calcium Buffer by Design

BAPTA was engineered by Roger Tsien to overcome the limitations of previous chelators like EGTA. Its structure is key to its function.

Caption: Chemical structure of BAPTA.

Its key advantages, rooted in its chemical structure, include:

-

High Selectivity for Ca²⁺ over Mg²⁺: BAPTA exhibits a selectivity for calcium over magnesium that is approximately 100,000-fold, a significant improvement over EGTA. This is critical for studying calcium signaling in a physiological context where magnesium is present at much higher concentrations.

-

Rapid Binding Kinetics: BAPTA binds and releases Ca²⁺ ions 50 to 400 times faster than EGTA.[1] This allows it to act as a rapid buffer, effectively clamping intracellular Ca²⁺ concentrations and studying fast signaling events that EGTA is too slow to influence.[2]

-

Insensitivity to pH: The pKa values of the nitrogen atoms in BAPTA are lower than in EGTA, making its affinity for Ca²⁺ much less sensitive to changes in pH around the physiological range of 7.0-7.5.[3]

These properties make BAPTA an invaluable tool, but they are all underpinned by a specific thermodynamic signature.

Section 3: Definitive Measurement of Thermodynamic Properties by Isothermal Titration Calorimetry (ITC)

To obtain a complete thermodynamic profile (Ka, Kd, ΔH, and ΔS), Isothermal Titration Calorimetry (ITC) is the gold-standard technique. It is the only method that directly measures the heat (enthalpy) of a binding event in-solution without the need for chemical tags or immobilization.[4][5] This direct measurement provides the highest level of confidence in the resulting data.

The principle involves titrating a ligand (in this case, a solution of CaCl₂) into a sample cell containing the macromolecule (BAPTA-Na₄ solution) and measuring the minute temperature changes that occur with each injection.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. T-jump study of calcium binding kinetics of calcium chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thermodynamics of biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chelation of intracellular Ca2+ inhibits murine keratinocyte differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

Methodological & Application

Application Note: Preparation and Optimization of BAPTA-Na₄ Stock Solutions for High-Fidelity Electrophysiology

Executive Summary: The Kinetics of Calcium Control

In whole-cell patch-clamp electrophysiology, the choice of calcium chelator determines the spatiotemporal resolution of your recording. While EGTA is sufficient for "global" calcium buffering, BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is required for "local" control.

BAPTA is a fast calcium chelator with a

This guide details the preparation of BAPTA-Na₄ (Tetrasodium salt), the water-soluble form most commonly used when intracellular sodium loading is permissible.

Critical Chemistry & The "Sodium Trap"

Before weighing any powder, you must understand the ionic consequences of the BAPTA-Na₄ salt.

The Dissociation Profile

BAPTA-Na₄ is not merely a buffer; it is an osmolyte and a sodium source. Upon dissolution, one molecule of BAPTA-Na₄ dissociates into:

-

1 BAPTA⁴⁻ anion (The active chelator)

-

4 Na⁺ cations

The Trap: A standard 10 mM working concentration of BAPTA-Na₄ introduces 40 mM of Sodium into your pipette solution.

-

Implication: If you are isolating Calcium currents (

) or Potassium currents ( -

Use Case for BAPTA-Na₄: General neuronal excitability, current clamp recordings, or experiments where intracellular Na⁺ (10-40 mM) is physiological or non-interfering.

Solubility & pH

-

BAPTA Free Acid: Sparingly soluble in water.[1][2] Requires basic pH to dissolve.

-

BAPTA-Na₄: Highly soluble in water (>100 mM).

-

pH Behavior: BAPTA-Na₄ solutions are alkaline . You will need to titrate down with acid (HCl or Methanesulfonic acid) to reach physiological pH (7.2–7.3).

Protocol: Preparation of 100 mM BAPTA-Na₄ Stock

This protocol creates a concentrated master stock (100 mM) to be aliquoted and frozen. This minimizes weighing errors and degradation.

Materials Required[3][4][5][6][7][8][9]

-

BAPTA-Na₄ Solid: MW ≈ 564.36 g/mol (Check your specific bottle; hydration states vary).

-

Solvent: Milli-Q Water (18.2 MΩ·cm). Critical: Standard distilled water contains trace Ca²⁺ that will saturate the BAPTA before it enters the cell.

-

pH Adjustment: 1N HCl (for lowering pH).

-

Filtration: 0.22 µm syringe filter (PES or Nylon).

Step-by-Step Methodology

-

Calculation: To prepare 10 mL of 100 mM stock:

-

Dissolution:

-

Add the weighed BAPTA-Na₄ to a 15 mL conical tube.

-

Add approx. 8 mL of Milli-Q water (80% of final volume).

-

Vortex vigorously. The salt should dissolve rapidly.

-

-

pH Check (Crucial Step):

-

The pH will likely be >9.0.

-

Do not adjust the pH of this 100 mM stock to 7.2 yet unless you are certain your internal solution buffer (HEPES) cannot handle the shift later.

-

Recommendation: Leave the stock at its native pH (alkaline) or adjust to pH ~8.0. BAPTA is more stable in alkaline conditions. You will adjust the final internal solution pH later.

-

-

Volume Adjustment:

-

Add Milli-Q water to reach exactly 10 mL .

-

-

Filtration & Aliquoting:

-

Filter through a 0.22 µm syringe filter to remove particulates (essential for Giga-seals).

-

Aliquot into 100 µL or 200 µL PCR tubes.

-

Store at -20°C. Shield from light.

-

Working Solution: The Intracellular Mix

This section explains how to dilute the stock into your pipette solution while compensating for Osmolarity.

Osmolarity Compensation Table

Because BAPTA-Na₄ adds 5 osmotic particles per molecule, you must reduce the main salt (e.g., K-Gluconate) to prevent cell swelling.

| Target [BAPTA] | [Na⁺] Added | Approx. Osmolarity Added | Compensation (Remove K-Gluconate) |

| 0.1 mM | 0.4 mM | ~0.5 mOsm | Negligible |

| 1.0 mM | 4.0 mM | ~5 mOsm | Reduce K-Glu by ~2.5 mM |

| 10 mM | 40 mM | ~50 mOsm | Reduce K-Glu by ~25 mM |

| 20 mM | 80 mM | ~100 mOsm | Reduce K-Glu by ~50 mM |

Preparation Workflow (Graphviz)

Caption: Decision matrix and workflow for BAPTA-Na4 preparation, highlighting the critical osmolarity compensation step.

Scientific Validation: Nanodomains vs. Microdomains

To validate that your BAPTA solution is working compared to EGTA, you can observe the suppression of rapid calcium-dependent events.

The Nanodomain Concept

Calcium channels (Voltage-Gated Calcium Channels, VGCCs) create a plume of high

-

EGTA: Slow on-rate. Calcium ions can diffuse ~100 nm and bind to a sensor (e.g., BK channel or Synaptotagmin) before EGTA binds the calcium.

-

BAPTA: Fast on-rate. Intercepts calcium within 10-20 nm.

Visualizing the Buffer Effect

Caption: BAPTA intercepts Ca2+ before it reaches the sensor (Nanodomain), whereas EGTA is too slow, allowing sensor activation.

Troubleshooting & QC

| Symptom | Probable Cause | Solution |

| Giga-seal fails / breaks | Precipitates in solution. | Re-filter the internal solution (0.22 µm). Ensure no "old" BAPTA stock was used (oxidizes over time). |

| Cell Swelling | Hyperosmolarity. | You likely added 10 mM BAPTA-Na₄ without reducing K-Gluconate. Check Osmolarity (Target: 290 mOsm). |

| No Calcium Current ( | Run-down or Block. | BAPTA is highly effective. Ensure you are not "washing out" necessary rundown factors (add Mg-ATP/GTP). |

| Shift in Activation V½ | Charge Screening. | High concentrations of intracellular BAPTA can shift VGCC activation voltages by ~10-15 mV [2]. |

References

-

Adler, E. M., Augustine, G. J., Duffy, S. N., & Charlton, M. P. (1991). Alien intracellular calcium chelators attenuate neurotransmitter release at the squid giant synapse. Journal of Neuroscience, 11(6), 1496-1507.

-

Hoth, M., & Penner, R. (1992). Depletion of intracellular calcium stores activates a calcium current in mast cells. Nature, 355(6358), 353-356.

-

Thermo Fisher Scientific. (n.d.). BAPTA Product Information and Specifications.

-

Marty, A., & Neher, E. (1985). Potassium channels in cultured bovine adrenal chromaffin cells. The Journal of Physiology, 367(1), 117-141.

Sources

Precision Calcium Buffering with BAPTA-Na4: A Senior Scientist’s Guide

Abstract

Controlling free calcium concentration (

Part 1: Theoretical Basis & Strategic Choice

Why BAPTA-Na4?

In high-precision environments, BAPTA is often preferred over EGTA due to two critical physicochemical properties:

-

Fast Kinetics: BAPTA binds and releases

approximately 50–400 times faster than EGTA.[1][2] This makes it essential for clamping rapid calcium transients in neurons or cardiomyocytes, where EGTA is too slow to buffer local gradients effectively. -

pH Insensitivity: The apparent dissociation constant (

) of EGTA is heavily dependent on pH because the protonation of its binding sites competes with calcium. BAPTA’s

Table 1: Comparative Metrics (Physiological Conditions)

| Feature | EGTA | BAPTA | Impact on Protocol |

| ~150–200 nM | ~160–220 nM | Similar affinity; ideal for buffering basal cytosolic Ca. | |

| Binding Rate ( | BAPTA is required for spatial clamping in nanodomains. | ||

| pH Sensitivity | High (Extreme | Low | BAPTA buffers are more robust against small pH errors. |

| Selectivity ( | High ( | High ( | Both exclude |

The Governing Equilibrium

The calculation of free calcium relies on the equilibrium expression:

Where:

- is the apparent dissociation constant under specific experimental conditions (pH, Temperature, Ionic Strength).

- is the concentration of calcium-bound chelator.

- is the concentration of unbound chelator.

Critical Variable: The

-

Temperature:

increases with temperature (affinity decreases). -

Ionic Strength:

increases with ionic strength (affinity decreases). -

Standard Value: At 22°C, pH 7.2, and 100-150mM ionic strength, the

of BAPTA is typically 160 nM .

Part 2: Experimental Protocol (The Reciprocal Dilution Method)

Do not simply add

The Solution: The Reciprocal Dilution (Mixing) Method .[3] You will prepare two identical stock solutions—one with zero calcium and one saturated with calcium—and mix them in precise ratios. This ensures the total BAPTA concentration remains constant while clamping free calcium.

Workflow Visualization

Caption: The Reciprocal Dilution workflow minimizes pipetting errors and ensures constant ionic strength across the calibration curve.

Step-by-Step Methodology

Materials

-

BAPTA-Na4 (Tetrasodium salt, highly soluble).

-

CaCl2 (1M Standard Solution from a commercial source is recommended over weighing hygroscopic powder).

-

MOPS or HEPES (Free acid).

-

KCl (for ionic strength).

-

pH Adjusters: HCl (since BAPTA-Na4 is basic) and KOH.

Step 1: Calculate Purity-Corrected Concentrations

Commercial BAPTA often contains water. If the label says 95% purity, you must correct the mass.

-

Action: Prepare a nominal 10 mM BAPTA solution.

-

Verification: Titrate a small aliquot with a standard Calcium solution using a calcium electrode or a colorimetric assay to determine the actual [BAPTA].

Step 2: Prepare Stock A (Zero Calcium)

Composition: 10 mM BAPTA, 100 mM KCl, 10 mM MOPS.

-

Dissolve BAPTA-Na4, KCl, and MOPS in ~80% of final volume ddH2O.

-

Crucial: BAPTA-Na4 is basic. The solution will likely be pH > 9.

-

Titrate with HCl (not NaOH) to reach exactly pH 7.20 at your experimental temperature (e.g., 22°C).

-

Bring to final volume.

-

Note: Add a trace amount of EGTA (e.g., 10 µM) if absolute zero is required to scavenge contaminant Ca, but for BAPTA buffering, this is usually unnecessary.

Step 3: Prepare Stock B (Saturated Calcium)

Composition: 10 mM BAPTA, 10 mM CaCl2, 100 mM KCl, 10 mM MOPS.

-

Dissolve BAPTA-Na4, KCl, and MOPS in ~80% water.

-

Add exactly 10 mM CaCl2. (Ideally, add slightly less than 10mM, e.g., 9.9 mM, to ensure BAPTA is not "over-saturated" which leaves free Ca floating uncontrolled, or use the "excess Ca" method if you only care about the ratio). Best Practice: Prepare exactly 10mM BAPTA and 10mM Total Calcium.

-

Adjust pH to 7.20. Note: Calcium binding releases protons (though fewer than EGTA). You must re-check pH.[4]

-

Bring to final volume.

Step 4: Mixing for Target

Use the rearrangement of the equilibrium equation. Since

Where

Table 2: Mixing Volumes for Target Free Ca (Assuming

| Target | Volume Stock A (Zero Ca) | Volume Stock B (Sat. Ca) | Ratio ( |

| 0 nM | 10.00 mL | 0.00 mL | 0.00 |

| 17 nM | 9.00 mL | 1.00 mL | 0.10 |

| 68 nM | 7.00 mL | 3.00 mL | 0.30 |

| 160 nM ( | 5.00 mL | 5.00 mL | 0.50 |

| 373 nM | 3.00 mL | 7.00 mL | 0.70 |

| 1.44 µM | 1.00 mL | 9.00 mL | 0.90 |

| ~39 µM | 0.00 mL | 10.00 mL | 1.00 |

Part 3: Calculation & Validation Tools

The MaxChelator Standard

While manual calculations are useful for understanding, always validate with MaxChelator (Patton et al.). This software accounts for:

-

Ionic Strength (BAPTA-Na4 adds ~40mM ionic strength due to 4

ions). -

Temperature coefficients.[5]

Access:

Validation Protocol

Do not assume your calculated free calcium is correct.

-

Fluorometric Check: Use a high-affinity dye (e.g., Fluo-4 pentapotassium salt) with a known

. Measure fluorescence of your buffer.[9] -

Equation:

. -

If the calculated

deviates from the measured, adjust your BAPTA

Part 4: Troubleshooting & Pitfalls

The "Proton Ejection" Error

When

-

Symptom:[3][4][5][9][10][11] Your calculated free Ca is wrong because the pH drifted from 7.2 to 7.1 upon adding Calcium.

-

Fix: This is why the Reciprocal Dilution method is superior. You adjust the pH of the Ca-saturated stock before mixing.

Ionic Strength Drift

BAPTA-Na4 contributes significantly to osmolarity and ionic strength.

-

10 mM BAPTA-Na4

40-50 mOsm/kg. -

Ensure you reduce the KCl/NaCl in your base buffer to compensate, maintaining physiological osmolarity (~290-300 mOsm).

Purity Overestimation

Commercial BAPTA is rarely 100% pure.

-

If you calculate based on weight but the purity is 90%, your

is lower than thought. -

In the Reciprocal Dilution method, this error cancels out if you use the same BAPTA stock for both A and B, because the ratio determines the free calcium, not the absolute molarity (provided

in Stock B is accurately matched to the actual BAPTA concentration).

References

-

Tsien, R. Y. (1980). New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures. Biochemistry. Link

-

Patton, C., et al. (2004). Some precautions in using chelators to buffer metals in biological solutions. Cell Calcium.[8] Link

-

Bers, D. M., et al. (2010). A practical guide to the preparation of Ca2+ buffers.[8] Methods in Cell Biology. Link

-

MaxChelator Online. UC Davis Department of Pharmacology. Link

-

Harrison, S. M., & Bers, D. M. (1987). The effect of temperature and ionic strength on the apparent Ca-affinity of EGTA and the analogous Ca-chelators BAPTA and dibromo-BAPTA.[5][8] Biochimica et Biophysica Acta. Link

Sources

- 1. interchim.fr [interchim.fr]

- 2. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. The effect of temperature and ionic strength on the apparent Ca-affinity of EGTA and the analogous Ca-chelators BAPTA and dibromo-BAPTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Maxchelator [somapp.ucdmc.ucdavis.edu]

- 8. Maxchelator [somapp.ucdmc.ucdavis.edu]

- 9. web.math.princeton.edu [web.math.princeton.edu]

- 10. Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: Precision Buffering of Rapid Neuronal Calcium Transients with BAPTA-Na4

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger crucial for a vast array of neuronal processes, from neurotransmitter release and synaptic plasticity to gene expression and apoptosis.[1] The spatial and temporal dynamics of Ca²⁺ signals are tightly regulated, with rapid, localized transients often occurring in subcellular microdomains. These fast signals, lasting only milliseconds, are essential for triggering time-sensitive events like synaptic vesicle fusion.[2] To dissect the specific roles of these rapid Ca²⁺ transients, researchers require tools that can intercept Ca²⁺ ions before they reach their targets. BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a high-affinity Ca²⁺ chelator uniquely suited for this purpose.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for using the membrane-impermeant salt form, BAPTA-Na4, to effectively block rapid Ca²⁺ transients in neurons.

Section 1: BAPTA-Na4 as a High-Speed Ca²⁺ Buffer: Mechanism of Action

BAPTA and its derivatives are invaluable tools for controlling intracellular Ca²⁺ concentrations.[4] Unlike the more commonly known chelator EGTA, BAPTA possesses kinetic properties that make it superior for studying fast Ca²⁺-dependent events.

Key Properties of BAPTA:

-

High Affinity & Selectivity: BAPTA exhibits a high affinity for Ca²⁺ (Kd ≈ 110 nM in the absence of Mg²⁺) and a 10⁵-fold greater selectivity for Ca²⁺ over magnesium (Mg²⁺), which is crucial given the high intracellular concentration of Mg²⁺.[5][6]

-

Rapid Binding Kinetics: The defining feature of BAPTA is its rapid on-rate for Ca²⁺ binding, which is 50–400 times faster than that of EGTA.[4] This allows BAPTA to capture Ca²⁺ ions very close to their point of entry, such as the mouth of a voltage-gated calcium channel, before they can diffuse to and activate nearby Ca²⁺ sensors.[7]

-

pH Insensitivity: BAPTA's affinity for Ca²⁺ is largely independent of physiological pH changes, unlike EGTA, providing more stable and predictable buffering in cellular experiments.[3][5]

The structural difference between BAPTA and EGTA, where benzene rings replace carbon chains, underlies these kinetic advantages.[3] This rapid buffering capacity makes BAPTA an essential tool for distinguishing between processes governed by highly localized "nanodomain" Ca²⁺ signals and those controlled by more diffuse, slower "microdomain" signals.[7][8] While BAPTA can effectively inhibit both, EGTA, due to its slower binding, can only buffer the more distant microdomain signals.[7][8]

Figure 1: Mechanism of BAPTA Action. Upon influx, Ca²⁺ is rapidly intercepted and bound by BAPTA, preventing it from reaching and activating downstream Ca²⁺ sensors, thereby blocking the physiological response.

Section 2: Experimental Design & Key Considerations

Successful implementation of BAPTA-Na4 requires careful planning. As BAPTA-Na4 is a salt, it is membrane-impermeant and must be introduced directly into the neuronal cytoplasm.[3][9] The whole-cell patch-clamp technique is the most common and precise method for this purpose.[10]

2.1 Choosing the Right Concentration

The concentration of BAPTA included in the patch pipette solution is the most critical experimental parameter. The goal is to introduce enough BAPTA to outcompete endogenous Ca²⁺ binding proteins and sensors without causing off-target effects.

-

Low Concentrations (0.1 - 0.5 mM): Often sufficient to affect processes that are highly sensitive to Ca²⁺ or are mediated by Ca²⁺ accumulation over time. At 0.5 mM, BAPTA can strongly reduce excitatory postsynaptic potentials (EPSPs) without affecting certain forms of short-term plasticity like facilitation.[11]

-

Moderate Concentrations (1 - 10 mM): Commonly used to robustly block most rapid Ca²⁺-dependent processes, including neurotransmitter release and the induction of some forms of synaptic plasticity.[11] Concentrations in the 1-10 mM range are standard for loading via patch pipette.[4]

-

High Concentrations (>10 mM): Can be used to create a virtually Ca²⁺-free intracellular environment but increase the risk of off-target effects and altering cellular homeostasis.

The optimal concentration is empirical and depends on the specific neuron type, the process under investigation, and the density and affinity of endogenous Ca²⁺ buffers.[12]

2.2 Loading via Patch Pipette

Dialysis of BAPTA-Na4 from the patch pipette into the cell is a diffusion-dependent process.

-

Time Course: It may take several minutes after establishing the whole-cell configuration for the intracellular BAPTA concentration to equilibrate with the pipette concentration.[10] It is crucial to allow for a consistent loading period (e.g., 5-10 minutes) before beginning experimental measurements to ensure reproducibility.

-

Monitoring: The cell's health and electrical properties (e.g., access resistance, membrane resistance) should be monitored throughout the loading period and experiment.

2.3 Essential Control Experiments

To ensure that the observed effects are due to Ca²⁺ chelation and not an artifact of the experimental manipulation, several controls are necessary.

-

Vehicle Control: Record from cells using an internal solution that does not contain BAPTA to establish a baseline response.

-

EGTA Control: As a slower Ca²⁺ buffer, EGTA can help dissect the spatial dynamics of the Ca²⁺ signal. If BAPTA blocks a response but EGTA (at a comparable concentration, e.g., 10 mM) does not, it strongly suggests the process is governed by a nanodomain Ca²⁺ signal.[7][8]

-

Varying BAPTA Concentration: Demonstrating a dose-dependent effect of BAPTA provides strong evidence for the involvement of Ca²⁺.[11][13]

2.4 Potential Off-Target Effects

While highly specific for Ca²⁺, at high concentrations BAPTA has been reported to have effects independent of its chelating properties, such as altering the voltage sensitivity of Ca²⁺ channels or interacting with other cellular proteins.[14][15] These potential confounds should be considered when interpreting data, especially from experiments using high BAPTA concentrations.

Section 3: Protocols for Implementation

3.1 Protocol: Preparation of BAPTA-Na4 Stock Solutions

BAPTA tetrasodium salt (BAPTA-Na4) is generally soluble in aqueous solutions.

-

Reagents & Equipment:

-

BAPTA-Na4 powder

-

High-purity (18 MΩ·cm) water or desired buffer (e.g., HEPES)

-

Vortex mixer

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Calculate the required mass of BAPTA-Na4 powder to make a concentrated stock solution (e.g., 100 mM).

-

Add the appropriate volume of high-purity water or buffer to the vial containing the powder.

-

Vortex thoroughly until the powder is completely dissolved.

-

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C. Aqueous solutions are generally stable for months when frozen.

-

3.2 Protocol: Loading BAPTA-Na4 via Whole-Cell Patch Pipette

This protocol assumes a standard patch-clamp setup for neuronal cultures or acute brain slices.[16][17]

-

Reagents & Equipment:

-

Standard patch-clamp rig (microscope, manipulator, amplifier)[17]

-

Borosilicate glass capillaries

-

Pipette puller

-

Standard artificial cerebrospinal fluid (aCSF) for brain slices or external solution for cultures

-

Prepared intracellular (pipette) solution

-

BAPTA-Na4 stock solution

-

-

Procedure:

-

Prepare Internal Solution: Thaw an aliquot of your standard internal solution. Add the BAPTA-Na4 stock solution to achieve the final desired concentration (e.g., 10 mM). Ensure the osmolarity and pH are corrected after adding BAPTA. Filter the final solution through a 0.22 µm syringe filter.

-

Pull Pipettes: Pull glass pipettes to a suitable resistance for your target neurons (typically 3-7 MΩ).

-

Backfill Pipette: Fill the patch pipette with the BAPTA-containing internal solution, ensuring no air bubbles are trapped in the tip.[17]

-

Approach Neuron: Under visual guidance, approach a target neuron with the pipette, applying light positive pressure.[17]

-

Form Gigaohm Seal: Once the pipette touches the cell membrane, release the positive pressure to allow the formation of a high-resistance (>1 GΩ) seal.[17]

-

Establish Whole-Cell Configuration: Apply a brief pulse of suction or voltage "zap" to rupture the membrane patch, establishing electrical and physical continuity between the pipette and the cell interior.

-

Equilibration/Loading Period: Wait for a consistent period (e.g., 5-10 minutes) after establishing the whole-cell configuration to allow BAPTA to diffuse into the cell and equilibrate before starting data acquisition.[18] Monitor access resistance during this time; a stable, low access resistance is crucial for good dialysis.

-

Run Experiment: Proceed with your electrophysiological protocol to test the effect of intracellular BAPTA on the neuronal property of interest.

-

Figure 2: Experimental workflow for loading a neuron with BAPTA-Na4 using the whole-cell patch-clamp technique.

Section 4: Data Presentation & Summary

The appropriate concentration of BAPTA is highly dependent on the experimental goal. The following table provides empirically derived starting points for common applications.

| Experimental Goal | Target Process | Typical BAPTA-Na4 Concentration (in pipette) | Key Rationale & Reference |

| Block Synaptic Transmission | Vesicle fusion at presynaptic terminal | 5 - 10 mM | To intercept Ca²⁺ within the nanodomain between VGCCs and release sensors.[7][8] |

| Inhibit Synaptic Plasticity | LTP/LTD induction | 1 - 10 mM | To prevent postsynaptic Ca²⁺ from reaching the threshold required for plasticity induction.[19][20] |

| Probe Ca²⁺-activated Currents | e.g., SK/BK channels | 0.5 - 5 mM | To buffer local Ca²⁺ transients that gate ion channels. |

| Prevent Ca²⁺-induced Ca²⁺ Release | ER/Mitochondrial dynamics | 10 mM | To clamp cytosolic Ca²⁺ and prevent regenerative release from internal stores.[10] |

| Dissect Nanodomain vs. Microdomain | Compare with EGTA | 10 mM BAPTA vs. 10 mM EGTA | BAPTA's fast kinetics allow it to buffer nanodomains while EGTA cannot.[3][7][8] |

Section 5: Conclusion

BAPTA-Na4 is a powerful and indispensable tool for the precise dissection of rapid Ca²⁺ signaling in neurons. Its fast binding kinetics allow researchers to investigate the role of highly localized Ca²⁺ nanodomains in processes like neurotransmission and synaptic plasticity with a precision that slower chelators like EGTA cannot match.[3][7] By carefully selecting the appropriate concentration and employing rigorous control experiments, researchers can confidently elucidate the causal links between rapid Ca²⁺ transients and specific neuronal functions.

References

-

Parekh, A. B., & Putney, J. W. Jr. (2005). Methods for Studying Store-Operated Calcium Entry. PMC. Retrieved from [Link]

-

Kosenkov, A., et al. (2024). The Effect of Intracellular Calcium Buffer Bapta on Epileptiform Activity of Hippocampal Neurons. ResearchGate. Retrieved from [Link]

-

Rozov, A., et al. (2001). Transmitter release modulation by intracellular Ca2+ buffers in facilitating and depressing nerve terminals of pyramidal cells in layer 2/3 of the rat neocortex indicates a target cell-specific difference in presynaptic calcium dynamics. PMC. Retrieved from [Link]

-

Fan, B., et al. (2020). BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo. ResearchGate. Retrieved from [Link]

-

Velumian, A. A., & Carlen, P. L. (2000). Novel action of BAPTA series chelators on intrinsic K+ currents in rat hippocampal neurones. The Journal of Physiology. Retrieved from [Link]

-

Taratula, O., et al. (2018). Differential effects of EGTA and BAPTA on transmitter release at the squid giant synapse. ResearchGate. Retrieved from [Link]

-

Janaka, S. K. (2017). EGTA vs BAPTA?. ResearchGate. Retrieved from [Link]

-

Kosenkov, A., et al. (2024). The Effect of Intracellular Calcium Buffer Bapta on Epileptiform Activity of Hippocampal Neurons. MDPI. Retrieved from [Link]

-

Sneyers, F., et al. (2023). Cellular effects of BAPTA: Are they only about Ca2+ chelation?. Open Research Online. Retrieved from [Link]

-

Nakamura, Y. (2020). EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels. Frontiers in Synaptic Neuroscience. Retrieved from [Link]

-

Canepari, M., & Lacar, B. (2011). Control of Local Intracellular Calcium Concentration with Dynamic-Clamp Controlled 2-Photon Uncaging. PMC. Retrieved from [Link]

-

Mochida, S. (2013). Calcium Channels and Short-term Synaptic Plasticity. PMC. Retrieved from [Link]

-

Bosson, A., et al. (2022). Calcium imaging and BAPTA loading of amygdala astrocytes in mouse brain slices. PMC. Retrieved from [Link]

-

Neri, T. (2012). What method is best to i) trigger and ii) inhibit intracellular Calcium release?. ResearchGate. Retrieved from [Link]

-

Graupner, M., & Brunel, N. (2012). Synaptic plasticity rules with physiological calcium levels. PNAS. Retrieved from [Link]

-

Bosson, A., et al. (2022). Calcium imaging and BAPTA loading of amygdala astrocytes in mouse brain slices. ResearchGate. Retrieved from [Link]

-

Lee, A. K., et al. (2000). Differential modulation of voltage-dependent Ca2+ currents by EGTA and BAPTA in bovine adrenal chromaffin cells. PubMed. Retrieved from [Link]

-

Zucker, R. S. (1993). CALCIUM AND SHORT-TERM SYNAPTIC PLASTICITY. Annual Review of Physiology. Retrieved from [Link]

-

Ben-Johny, M., & Dick, I. E. (2020). Analysis of neuronal Ca2+ handling properties by combining perforated patch clamp recordings and the added buffer approach. bioRxiv. Retrieved from [Link]

-

Sanchis-Segura, C., et al. (2012). Intracellular calcium chelation with BAPTA-AM modulates ethanol-induced behavioral effects in mice. PubMed. Retrieved from [Link]

-

Various Authors. (2016). How to experimentally raise intracellular Ca2+ concentrations in HEK293 cells and primary hippocampal neurons?. ResearchGate. Retrieved from [Link]

-

Interchim. (n.d.). BAPTA Ca2+ Indicators. Interchim. Retrieved from [Link]

-

Sharma, S., & Taliyan, R. (2022). Role of Calcium Ions in Synaptic Plasticity & Neurophysiology. ResearchGate. Retrieved from [Link]

-

Bosson, A., et al. (2022). Patch-clamp mediated BAPTA loading in astrocytes. ResearchGate. Retrieved from [Link]

-

Anonymous. (2015). How can I dissolve BAPTA in intracellular solution for patch clamp recordings?. ResearchGate. Retrieved from [Link]

-

AXOL Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. AXOL Bioscience. Retrieved from [Link]

-

Inglebert, Y., & Debanne, D. (2021). Calcium and Spike Timing-Dependent Plasticity. Frontiers in Cellular Neuroscience. Retrieved from [Link]

Sources

- 1. Intracellular calcium chelation with BAPTA-AM modulates ethanol-induced behavioral effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium Channels and Short-term Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Selective Rapid Calcium Chelators | TCI AMERICA [tcichemicals.com]

- 4. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]